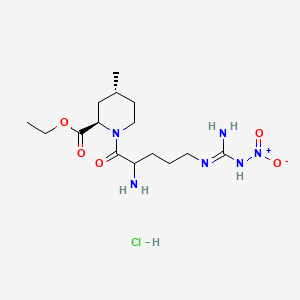

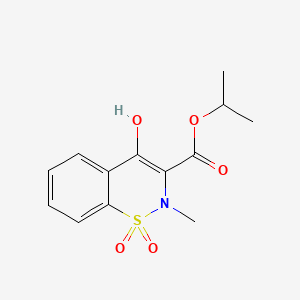

Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Methodologies and Chemical Studies

- Synthesis Techniques : A method for synthesizing 2,2-dimethyl-5-hydroxymethyl-1,3-dioxane from diethyl malonate demonstrates an efficient, high-yield procedure, indicating the compound's utility in chemical synthesis (Li‐Xia Pei, 2001).

- Quantum Chemical Simulation : A quantum chemical study on the isomerization of 5,5-dimethyl-1,3-dioxane to 2,2-dimethyl-3-methoxypropanal elucidates the reaction mechanism, offering insights into the molecular transformations and energy characteristics involved (E. Kurilova & E. Kantor, 2021).

Applications in Organic Synthesis

- Precursor for Cycloaddition Reaction : 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane has been identified as a stable precursor for [4+2] cycloaddition reactions, enabling the synthesis of functionalized cyclohexene derivatives. This application underscores the compound's role in generating intermediates for biologically significant materials (M. Shimizu et al., 2021).

- Intermediate for Pharmaceutical Synthesis : The synthesis of intermediates of iobitridol showcases the utility of dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate derivatives in pharmaceutical production, highlighting its significance in the synthesis of contrast agents (Bai Zheng-wu, 2008).

Chemical Properties and Reaction Mechanisms

- Reactivity with Dinitriles : The reaction of 4,4-dimethyl-1,3-dioxane with dinitriles results in compounds that can be hydrolyzed to yield 3-methyl-3-amino-1-butanol, demonstrating the compound's reactivity and potential for synthesizing amino alcohols (V. Kuznetsov et al., 2001).

- Microwave Spectrum and Geometry Calculations : Studies on the microwave spectrum and rotational parameters of 2,5-dimethyl-1,3-dioxane provide foundational knowledge about the molecule's structure and behavior under various conditions, important for understanding its chemical properties (A. K. Mamleev et al., 2012).

Mechanism of Action

Pharmacokinetics

It is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability. It is recommended to store this compound at -20° C .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. As mentioned earlier, it is recommended to store this compound at -20° C to maintain its stability .

properties

IUPAC Name |

dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-9(2)15-5-10(6-16-9,7(11)13-3)8(12)14-4/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDIYQZLDUKKHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C(=O)OC)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675858 |

Source

|

| Record name | Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111934-93-1 |

Source

|

| Record name | Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)